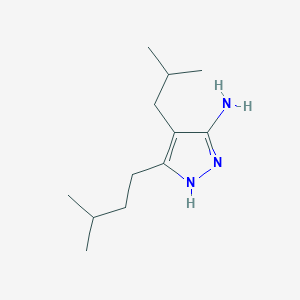

4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine

Description

Contextual Significance of Pyrazole (B372694) Amine Scaffolds in Modern Chemistry

Pyrazole amine scaffolds are five-membered heterocyclic rings containing two adjacent nitrogen atoms and an amino substituent. This structural arrangement imparts a unique combination of chemical properties that make it a "privileged scaffold" in drug discovery. The pyrazole ring itself is aromatic, providing a stable core that can be readily functionalized at multiple positions. The presence of the amine group introduces a basic center and a site for hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors.

The versatility of the pyrazole amine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown potential as:

Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX).

Anticancer agents: Through the inhibition of various kinases involved in cell proliferation and survival.

Antimicrobial agents: Displaying activity against a range of bacteria and fungi.

Neuroprotective agents: Showing promise in the treatment of neurological disorders.

The ability to modify the substituents on the pyrazole ring allows chemists to fine-tune the pharmacological profile of these compounds, optimizing their potency, selectivity, and pharmacokinetic properties. This has led to the development of several successful drugs containing the pyrazole moiety.

Rationale for Investigating 4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine as a Unique Derivative

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the structure-activity relationships of related compounds and the known effects of its specific alkyl substituents. The isobutyl and isopentyl groups are branched alkyl chains that can significantly influence the physicochemical properties of a molecule.

The primary roles of these alkyl groups in drug design include:

Modulating Lipophilicity: The isobutyl and isopentyl groups are hydrophobic, and their presence is expected to increase the lipophilicity of the parent pyrazole amine scaffold. This can enhance the compound's ability to cross cell membranes and the blood-brain barrier, potentially improving its bioavailability and distribution within the body. omicsonline.org

Enhancing Binding Affinity: The size, shape, and flexibility of these alkyl groups can facilitate van der Waals interactions with hydrophobic pockets within a biological target. fiveable.me This can lead to a stronger and more specific binding affinity, thereby increasing the compound's potency. The branched nature of isobutyl and isopentyl groups can provide a better fit into specific binding sites compared to linear alkyl chains.

Influencing Metabolic Stability: The introduction of alkyl groups can sterically hinder the metabolic degradation of the molecule by enzymes, potentially prolonging its duration of action. omicsonline.org

The specific combination of an isobutyl group at the 4-position and an isopentyl group at the 3-position of the pyrazole ring presents a unique substitution pattern. This arrangement could lead to a distinct three-dimensional shape and electronic distribution, potentially resulting in novel biological activities or an improved pharmacological profile compared to other pyrazole amine derivatives. The investigation of such unique derivatives is a crucial aspect of exploring new chemical space in the quest for novel therapeutic agents.

Overview of Current Research Landscape for Pyrazole-Based Compounds and Heterocyclic Amines

The research landscape for pyrazole-based compounds and heterocyclic amines is vibrant and continually expanding. Current research efforts are focused on several key areas:

Novel Synthesis Methods: Chemists are continuously developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of pyrazole derivatives. This includes the use of microwave-assisted synthesis, multicomponent reactions, and green chemistry approaches.

Exploration of New Biological Targets: Researchers are investigating the potential of pyrazole amines to interact with a growing number of biological targets implicated in various diseases. This includes novel enzymes, receptors, and signaling pathways.

Computational and In Silico Studies: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is becoming increasingly integral to the design of new pyrazole-based drug candidates. These methods allow for the prediction of binding affinities and the rational design of molecules with improved properties.

Development of Targeted Therapies: A significant trend in pyrazole research is the development of highly selective inhibitors for specific biological targets, such as protein kinases in cancer therapy. This approach aims to maximize therapeutic efficacy while minimizing off-target side effects.

The ongoing research into pyrazole-based compounds and other heterocyclic amines continues to yield new insights into their therapeutic potential. The exploration of novel derivatives like this compound is a testament to the enduring importance of this class of compounds in the field of medicinal chemistry.

Properties

Molecular Formula |

C12H23N3 |

|---|---|

Molecular Weight |

209.33 g/mol |

IUPAC Name |

5-(3-methylbutyl)-4-(2-methylpropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H23N3/c1-8(2)5-6-11-10(7-9(3)4)12(13)15-14-11/h8-9H,5-7H2,1-4H3,(H3,13,14,15) |

InChI Key |

DNKLYVZNZGWWQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=C(C(=NN1)N)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization of 4 Isobutyl 3 Isopentyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of 4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine

A retrosynthetic analysis of this compound reveals a convergent synthetic strategy rooted in the classical formation of the pyrazole (B372694) ring. The most logical disconnection is across the N1-C5 and N2-C3 bonds, which simplifies the heterocyclic core into two primary synthons: a hydrazine (B178648) synthon and a 1,3-dicarbonyl equivalent, specifically a β-ketonitrile.

This disconnection strategy identifies 2-isobutyl-3-oxo-6-methylheptanenitrile as the key β-ketonitrile precursor. This intermediate contains the requisite isobutyl and isopentyl side chains at the appropriate positions for the target molecule. The second precursor is hydrazine, which serves as the source of the two nitrogen atoms in the pyrazole ring. The forward synthesis would, therefore, involve the condensation of these two components.

The synthesis of the β-ketonitrile precursor itself can be envisioned through a Claisen condensation or a related acylation reaction. For instance, the acylation of a nitrile-stabilized carbanion derived from 3-methylbutanenitrile with an isopentyl ester or acid chloride would furnish the desired β-ketonitrile skeleton. This multi-step analysis provides a clear and feasible pathway for the construction of the target aminopyrazole from simple, readily available starting materials.

Optimized Methodologies for the Synthesis of this compound

The synthesis of 5-aminopyrazoles, such as the title compound, has been extensively studied, leading to a variety of methodologies ranging from conventional thermal condensations to modern green and catalytic approaches.

Conventional Synthetic Routes to Pyrazole Amines

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine. beilstein-journals.orgnih.gov This reaction proceeds through a two-step sequence:

Hydrazone Formation : The reaction initiates with a nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

Intramolecular Cyclization : The second nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to cyclization and the formation of the stable 5-aminopyrazole ring upon aromatization. beilstein-journals.orgchim.it

Alternative conventional routes have also been developed. These include the reaction of hydrazines with derivatives of malononitrile, such as alkylidenemalononitriles. beilstein-journals.org Another approach involves the ring transformation of other heterocycles, like isoxazoles, which upon treatment with hydrazine can rearrange to form 3-(5)-aminopyrazoles in good yields. chim.itresearchgate.net

Green Chemistry Approaches in Pyrazole Amine Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of pyrazole derivatives to reduce environmental impact and improve sustainability. researchgate.netbenthamdirect.com These methods focus on the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts. nih.gov

Key green strategies include:

Aqueous Media : Utilizing water as a solvent is a cornerstone of green synthesis. thieme-connect.com Several protocols have been developed for synthesizing pyrazoles in water or aqueous mixtures (e.g., PEG-400/H2O), often with the aid of catalysts that are effective in these media. thieme-connect.com

Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles.

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and simplifies product purification. Solvent-free condensation reactions, sometimes aided by grinding techniques, have been reported for the synthesis of pyrazole derivatives. nih.gov

Below is a table summarizing various green synthetic approaches for pyrazole synthesis.

| Green Approach | Energy Source | Solvent System | Catalyst Example | Typical Yields | Reference |

| Aqueous Synthesis | Conventional Heating | Water / PEG-400 | CeO2/SiO2 | 85-92% | thieme-connect.com |

| Microwave Irradiation | Microwave | Methanol | - | 94.1% | nih.gov |

| Grinding Technique | Mechanical | Solvent-free | - | - | nih.gov |

| Multicomponent Reaction | Conventional Heating | Aqueous Media | Fe3O4@SiO2-EP-NH-HPA | 89-99% | mdpi.com |

Catalyst Development for Enhanced Yields and Regioselectivity in Pyrazole Synthesis

The development of advanced catalysts has been crucial for optimizing the synthesis of pyrazoles, leading to higher yields, milder reaction conditions, and improved control over regioselectivity. nih.gov When using substituted hydrazines, the condensation with an unsymmetrical 1,3-dielectrophile can lead to two possible regioisomers. Catalysts play a key role in directing the reaction towards the desired product.

A wide range of catalysts have been explored:

Metal Catalysts : Transition metals such as palladium, copper, iron, and rhodium are effective catalysts for various pyrazole syntheses, including C-N bond formation and cyclization reactions. mdpi.comorganic-chemistry.orgnih.gov For example, an iron-catalyzed route allows for the regioselective synthesis of 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Lewis and Brønsted Acids : Acid catalysts like CeO2/SiO2, Sc(OTf)3, and silica-supported sulfuric acid facilitate the condensation and cyclization steps. thieme-connect.comrsc.org An extensive survey identified FeCl3 in ethanol (B145695) as an optimal system for synthesizing certain pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles. nih.gov

Nanoparticle Catalysts : Magnetic nanoparticles have emerged as highly efficient and recyclable catalysts for one-pot multicomponent reactions to produce pyrazole derivatives under green conditions. mdpi.com

The table below highlights a selection of catalysts used in pyrazole synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantage | Reference |

| Lewis Acid | CeO2/SiO2 | Multicomponent Reaction | Heterogeneous, effective in water | thieme-connect.com |

| Transition Metal | Iron (III) Chloride | Cyclocondensation | High regioselectivity, good yields | nih.gov |

| Transition Metal | Copper (I) Chloride | Oxidative Coupling | C-N bond formation | nih.gov |

| Transition Metal | Cerium-based | Tandem Oxidation/Cyclization | Regioselective, mild conditions | rsc.org |

| Nanoparticle | Fe3O4@alginate | One-pot Cyclocondensation | Recyclable, high yields | mdpi.com |

Regioselective Functionalization and Derivatization of the this compound Core

The this compound core is a versatile scaffold notable for its multiple nucleophilic positions: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the exocyclic amino group at the C5 position. nih.gov This poly-functionality makes regioselectivity a significant synthetic challenge during derivatization. nih.gov Strategic functionalization is essential for creating analogues with tailored properties.

N-Alkylation and N-Acylation Strategies on the Pyrazole Nitrogen and Amine Group

N-alkylation and N-acylation are fundamental transformations for modifying the pyrazole core. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the electronic and steric properties of the pyrazole substrate itself.

N-Alkylation: The alkylation of aminopyrazoles can occur at the N1, N2, or the exocyclic N5 position.

Ring N-Alkylation : Under basic conditions (e.g., NaH, K2CO3), the pyrazole ring is deprotonated to form an ambident pyrazolate anion. Alkylation of this anion typically yields a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by steric hindrance; bulky substituents on the pyrazole ring often favor alkylation at the less sterically hindered nitrogen atom. beilstein-journals.org The choice of solvent and counter-ion can also affect the N1/N2 ratio. For instance, using NaH in THF has been shown to be a promising system for achieving N-1 selectivity in indazole alkylation, a principle that can be extended to pyrazoles. beilstein-journals.org Acid-catalyzed methods using electrophiles like trichloroacetimidates have also been developed as an alternative to base-mediated alkylations. semanticscholar.org

Exocyclic Amine Alkylation : Direct alkylation of the 5-amino group can be achieved, often through reductive amination. This involves the condensation of the aminopyrazole with an aldehyde or ketone to form an imine, followed by in-situ reduction with an agent like sodium borohydride (B1222165). mdpi.com

N-Acylation: Acylation reactions also require careful control to achieve regioselectivity.

Ring N-Acylation : Similar to alkylation, acylation of the pyrazolate anion can lead to N1 or N2 acylated products. Thermodynamic control can sometimes be used to favor the more stable N1-acyl regioisomer. beilstein-journals.org

Exocyclic Amine Acylation : The 5-amino group is generally more nucleophilic than the ring nitrogens in a neutral pyrazole. Therefore, under neutral or mildly basic conditions, acylation with acyl chlorides or anhydrides often occurs selectively at the exocyclic amine, affording the corresponding N5-amide derivative.

The following table summarizes general conditions for regioselective functionalization.

Electrophilic Substitution Reactions at Unsubstituted Ring Positions

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is influenced by the number and nature of substituents. The this compound molecule contains a single unsubstituted carbon position on the pyrazole ring, the C4 position. The reactivity of this position is significantly influenced by the electronic effects of the surrounding substituents.

The amine group (-NH₂) at the C5 position is a powerful activating group due to its ability to donate electron density into the ring through resonance. This effect substantially increases the nucleophilicity of the pyrazole ring, particularly at the C4 position, making it highly susceptible to attack by electrophiles. The alkyl groups at the C3 (isopentyl) and C4 (isobutyl) positions are weakly activating through an inductive effect, further contributing to the electron-rich nature of the ring.

Consequently, this compound is expected to undergo electrophilic substitution reactions readily at the C4 position under relatively mild conditions. Common electrophilic substitution reactions applicable to such activated pyrazole systems include halogenation, nitration, and sulfonation.

Detailed Research Findings:

Halogenation: The introduction of a halogen atom (Cl, Br, I) at the C4 position can be achieved using standard halogenating agents. For instance, reaction with N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform (B151607) would likely yield the 4-bromo derivative.

Nitration: Nitration at the C4 position can typically be accomplished using a mixture of nitric acid and sulfuric acid. However, due to the high activation of the ring by the amino group, milder conditions, such as using nitric acid in acetic anhydride, might be sufficient to prevent over-reaction or degradation.

Sulfonation: Sulfonation can be carried out by treating the compound with fuming sulfuric acid or chlorosulfonic acid, leading to the introduction of a sulfonic acid group (-SO₃H) at the C4 position.

The table below summarizes potential electrophilic substitution reactions at the C4 position of the title compound.

| Reaction | Typical Reagents | Potential Product |

|---|---|---|

| Bromination | Br₂, Acetic Acid or N-Bromosuccinimide (NBS) | 4-Bromo-3-isobutyl-5-isopentyl-1H-pyrazol-5-amine |

| Chlorination | Cl₂, Acetic Acid or N-Chlorosuccinimide (NCS) | 4-Chloro-3-isobutyl-5-isopentyl-1H-pyrazol-5-amine |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 3-Isobutyl-5-isopentyl-4-nitro-1H-pyrazol-5-amine |

| Sulfonation | Fuming H₂SO₄ | 3-Isobutyl-5-isopentyl-5-amino-1H-pyrazol-4-sulfonic acid |

Formation of Pyrazole-Amine Conjugates and Hybrid Systems

The primary amine group at the C5 position of this compound serves as a versatile functional handle for the synthesis of a wide array of derivatives, conjugates, and complex hybrid systems. This nucleophilic amine can readily react with various electrophilic partners, enabling the construction of larger molecules with potentially enhanced or novel properties.

Amide Bond Formation: One of the most common derivatization strategies involves the acylation of the 5-amino group. Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-(pyrazol-5-yl)amides. This reaction is fundamental for creating peptide-pyrazole conjugates or for modifying the compound's physicochemical properties.

Schiff Base and Reductive Amination: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines). These imines can be isolated or, more commonly, reduced in situ (reductive amination) using reducing agents like sodium borohydride (NaBH₄) to produce stable secondary amines. This methodology allows for the linkage of the pyrazole core to a vast range of other molecular scaffolds.

Synthesis of Fused Heterocyclic Systems: 5-Aminopyrazoles are key building blocks in the synthesis of fused heterocyclic systems. For example, a condensation reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines, a class of compounds with significant interest in medicinal chemistry. nih.gov This cyclocondensation reaction builds a new pyridine (B92270) ring onto the pyrazole core, creating a rigid, planar hybrid system.

The table below outlines several key methods for forming conjugates and hybrid systems.

| Reaction Type | Reactant | Resulting Linkage/System | Example Product Class |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | N-(4-Isobutyl-3-isopentyl-1H-pyrazol-5-yl)amides |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | N-(4-Isobutyl-3-isopentyl-1H-pyrazol-5-yl)sulfonamides |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (Schiff Base) | N-Alkylidene-4-isobutyl-3-isopentyl-1H-pyrazol-5-amines |

| Cyclocondensation | 1,3-Diketone | Fused Pyridine Ring | Pyrazolo[3,4-b]pyridines |

Advanced Purification and Isolation Techniques for Pyrazole Amine Compounds

The purification and isolation of pyrazole amine derivatives like this compound are critical steps to ensure high purity for subsequent reactions or characterization. The presence of the basic amino group and the pyrazole nitrogen atoms imparts specific properties that can be exploited for purification.

Crystallization: Recrystallization is a primary method for purifying solid pyrazole derivatives. The choice of solvent is crucial; alcohols such as ethanol or methanol, or mixtures of alcohol and water, are often effective. researchgate.net For compounds that are difficult to crystallize directly, conversion to an acid addition salt can be a highly effective strategy. google.comgoogle.com Reacting the basic pyrazole amine with an inorganic or organic acid (e.g., HCl, H₂SO₄, or oxalic acid) forms a salt which often has different solubility properties and a higher propensity to form well-defined crystals. google.comgoogle.com The pure pyrazole amine can then be regenerated by neutralization.

Acid-Base Extraction: This classic technique is well-suited for separating basic compounds like pyrazole amines from neutral or acidic impurities. The crude product mixture is dissolved in an organic solvent and washed with an aqueous acidic solution (e.g., dilute HCl). The basic amine is protonated and partitions into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the purified free amine is extracted back into an organic solvent.

Chromatographic Methods:

Silica (B1680970) Gel Chromatography: While standard silica gel chromatography is widely used, the acidic nature of silica can lead to strong adsorption, peak tailing, and potential degradation of basic compounds. To mitigate these issues, the silica gel can be deactivated by pre-treating it with a base, such as triethylamine, which is added to the eluent system. researchgate.net

Alumina (B75360) Chromatography: Neutral or basic alumina can be a superior alternative to silica gel for the purification of amines, as it avoids the problems associated with acidic stationary phases.

Reversed-Phase Chromatography (RPC): In cases where normal-phase chromatography is ineffective, reversed-phase chromatography on a C18-functionalized silica column can be employed. researchgate.net Elution is typically performed with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

The following table summarizes these advanced purification techniques.

| Technique | Principle | Applicability and Key Considerations |

|---|---|---|

| Recrystallization (as salt) | Formation of a crystalline acid addition salt with enhanced crystallization properties. | Highly effective for solid amines. The choice of acid and solvent system is critical for success. google.comgoogle.com |

| Acid-Base Extraction | Differential solubility of the amine and its protonated salt form in immiscible aqueous and organic phases. | Excellent for removing neutral or acidic impurities on a large scale. |

| Column Chromatography (Deactivated Silica) | Adsorption chromatography where the stationary phase is treated with a base (e.g., triethylamine) to prevent strong binding of the amine. | Reduces peak tailing and improves recovery of basic compounds compared to standard silica gel. researchgate.net |

| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Useful for polar pyrazole derivatives or when normal-phase methods fail. researchgate.net |

Advanced Structural Characterization and Elucidation of 4 Isobutyl 3 Isopentyl 1h Pyrazol 5 Amine and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all atoms and their connectivity in 4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms. Key signals would include distinct multiplets for the isobutyl and isopentyl chains, a characteristic signal for the C4-proton on the pyrazole (B372694) ring, and broad singlets for the exchangeable protons of the pyrazole N-H and the C5-amine (NH₂) groups. The disappearance of the NH signals upon D₂O exchange would confirm their assignment. acs.org

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the carbons of the pyrazole ring, with the C5 carbon bearing the amino group appearing in a characteristic range of 147.1–149.0 ppm. acs.org The distinct carbons of the isobutyl and isopentyl side chains would also be resolved. researchgate.net

¹⁵N NMR: ¹⁵N NMR, though less common, provides direct information about the nitrogen atoms. For pyrazole derivatives, distinct signals for the "pyrrole-like" and "pyridine-like" nitrogen atoms of the ring can be observed, confirming the heterocyclic core. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous alkyl-substituted aminopyrazoles.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole C3 | - | ~148-161 |

| Pyrazole C4 | - | ~90-101 |

| Pyrazole C5 | - | ~147-149 |

| Pyrazole N1-H | Broad singlet | - |

| C5-NH₂ | Broad singlet (~6.2-6.9) | - |

| Isobutyl-CH₂ | Doublet | ~30-40 |

| Isobutyl-CH | Multiplet | ~25-35 |

| Isobutyl-CH₃ | Doublet | ~20-25 |

| Isopentyl-CH₂ (α) | Triplet | ~25-35 |

| Isopentyl-CH₂ (β) | Multiplet | ~35-45 |

| Isopentyl-CH | Multiplet | ~25-35 |

| Isopentyl-CH₃ | Doublet | ~20-25 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing its exact mass with high precision (typically to four or five decimal places). For this compound (C₁₂H₂₃N₃), HRMS would yield a measured mass that corresponds to its calculated theoretical mass, confirming the elemental composition. nih.gov

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be observed, and characteristic fragment ions would arise from the cleavage of the alkyl side chains.

Expected Fragmentation Pathways:

Loss of the isobutyl group: A significant fragment would correspond to [M - C₄H₉]⁺.

Loss of the isopentyl group: A fragment corresponding to [M - C₅H₁₁]⁺ would also be expected.

Cleavage of the pyrazole ring: The heterocyclic ring itself can undergo fragmentation, leading to smaller, characteristic ions.

Table 2: Predicted HRMS Fragments for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₂H₂₃N₃]⁺ | Molecular Ion | 209.19xx |

| [C₈H₁₄N₃]⁺ | Loss of isobutyl radical (•C₄H₉) | 152.12xx |

| [C₇H₁₂N₃]⁺ | Loss of isopentyl radical (•C₅H₁₁) | 138.10xx |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of an aminopyrazole is characterized by distinct absorption bands. For the target molecule, key bands would include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (C5-NH₂). A broader band in the same region would correspond to the N-H stretch of the pyrazole ring. connectjournals.comnist.govmdpi.com

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the isobutyl and isopentyl groups.

C=N and C=C Stretching: Vibrations in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole ring stretching modes. acs.org

N-H Bending: A band around 1600-1650 cm⁻¹ from the scissoring motion of the NH₂ group.

Raman Spectroscopy: Raman spectroscopy would provide complementary data, particularly for the non-polar bonds. It would be useful for observing the C-C stretching vibrations within the alkyl chains and the symmetric breathing modes of the pyrazole ring.

Table 3: Characteristic IR Absorption Frequencies for Aminopyrazole Derivatives

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3300 | N-H Stretch | Pyrazole Ring (N-H) |

| 2850 - 2960 | C-H Stretch | Alkyl Groups (-CH₃, -CH₂, -CH) |

| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1500 - 1650 | C=C and C=N Stretch | Pyrazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazole ring constitutes a chromophore that absorbs UV radiation. The spectrum for this compound is expected to show absorption maxima (λmax) corresponding to π → π* transitions within the heterocyclic ring. nih.govresearchgate.net The position of these maxima can be influenced by the substituents on the ring. researchgate.net While alkyl groups typically have a minor effect, the amino group, acting as an auxochrome, can cause a bathochromic (red) shift in the absorption wavelength compared to an unsubstituted pyrazole. rsc.org The very low absorption of pyrazoles beyond 240 nm indicates that their atmospheric photodissociation is negligible. mdpi.com

Table 4: Typical UV-Vis Absorption Data for Pyrazole Derivatives

| Compound Type | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Unsubstituted Pyrazole | ~203 - 210 | π → π |

| Substituted Aminopyrazole | ~215 - 240 | π → π |

Solid-State Characterization: X-ray Crystallography

While spectroscopic methods provide a detailed picture of a molecule's structure, X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Growing a suitable single crystal of this compound would allow for analysis by single-crystal X-ray diffraction. This technique provides a three-dimensional map of electron density, from which the exact positions of all non-hydrogen atoms can be determined. The resulting data provides absolute confirmation of the molecular structure, including:

Connectivity: Unambiguously confirming which atoms are bonded to each other and verifying the substitution pattern on the pyrazole ring.

Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles, which can offer insights into bond orders and ring strain. researchgate.net

Conformation: Revealing the preferred spatial orientation (conformation) of the flexible isobutyl and isopentyl side chains in the crystalline state.

Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice, revealing details about hydrogen bonding (e.g., between the amine and pyrazole N-H groups of adjacent molecules) and other intermolecular forces that govern the solid-state structure. nih.gov

For many complex heterocyclic structures, single-crystal X-ray diffraction is the definitive method for structural assignment when spectroscopic data alone might be ambiguous. mdpi.commdpi.com

Table 5: Typical Bond Lengths in a Pyrazole Ring Determined by X-ray Crystallography Values are based on data from analogous pyrazole structures.

| Bond | Typical Length (Å) |

|---|---|

| N1-N2 | ~1.35 - 1.38 |

| N2-C3 | ~1.32 - 1.35 |

| C3-C4 | ~1.40 - 1.44 |

| C4-C5 | ~1.36 - 1.40 |

| C5-N1 | ~1.34 - 1.38 |

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Packing Motifs

The crystal structure and packing of this compound are primarily governed by a network of intermolecular hydrogen bonds, complemented by weaker van der Waals forces. The molecule possesses key functional groups that dictate these interactions: the pyrazole ring, which contains both a hydrogen bond donor (N-H) and an acceptor (the sp² hybridized nitrogen atom), and the 5-amino group (-NH₂), which provides two additional N-H donor sites. mdpi.commdpi.commdpi.com

The interplay between these groups allows for the formation of diverse and robust hydrogen-bonding networks. imedpub.com In the solid state, NH-pyrazoles commonly self-assemble through N-H···N hydrogen bonds, leading to supramolecular motifs such as dimers, trimers, or extended one-dimensional chains (catemers). nih.gov The presence of the 5-amino group significantly expands these possibilities, enabling the formation of more complex two-dimensional or three-dimensional architectures. nih.gov The amino group can engage in hydrogen bonds with the pyrazole nitrogen of an adjacent molecule, or with the amino group of a neighbor, leading to a variety of well-defined patterns.

Below is a table summarizing typical hydrogen bond parameters observed in related aminopyrazole crystal structures.

| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| N-H (pyrazole) | N (pyrazole) | Pyrazole-Pyrazole | 2.8 - 3.1 | 160 - 180 |

| N-H (amine) | N (pyrazole) | Amine-Pyrazole | 2.9 - 3.2 | 150 - 170 |

| N-H (amine) | O (co-former) | Amine-Carbonyl/Carboxyl | 2.8 - 3.0 | 160 - 180 |

| N-H (amine) | S (co-former) | Amine-Thioamide/Thiazole | 3.3 - 3.5 | 150 - 170 |

This interactive table is based on representative data for aminopyrazole compounds and illustrates the expected range for hydrogen bond geometries.

Polymorphism and Co-crystallization Studies of Pyrazole Amine Compounds

The structural versatility of this compound suggests a high propensity for polymorphism—the ability of a compound to exist in more than one crystal form. Polymorphism arises from different arrangements or conformations of molecules in the crystal lattice. mdpi.com For the title compound, contributing factors include the conformational flexibility of the isobutyl and isopentyl side chains and the capacity of the pyrazole and amine groups to form multiple, distinct hydrogen-bonding synthons. researchgate.net Different polymorphs can exhibit significant variations in physicochemical properties such as solubility, dissolution rate, and stability, which is of critical importance in pharmaceutical sciences. mdpi.comtbzmed.ac.ir

Co-crystallization is a powerful crystal engineering technique used to modify the properties of a molecule by incorporating a second, neutral "co-former" into the crystal lattice in a stoichiometric ratio. tbzmed.ac.irnih.gov For pyrazole amine compounds, co-crystallization is primarily driven by the formation of strong, directional hydrogen bonds between the active pharmaceutical ingredient (API) and the co-former. researchgate.net Given the hydrogen bond donor and acceptor sites on this compound, a wide range of co-formers could be employed to create novel solid forms with tailored properties. nih.gov

The selection of co-formers is guided by supramolecular synthon theory, which predicts the most likely and robust interactions. For instance, carboxylic acids are excellent co-formers for aminopyrazoles, as they can form a highly reliable acid-amine or acid-pyrazole supramolecular heterosynthon.

| Co-former Functional Group | Potential Supramolecular Synthon with Aminopyrazole |

| Carboxylic Acid | Acid-Amine (N-H···O=C), Acid-Pyrazole (N-H···O=C) |

| Amide | Amide-Amide (N-H···O=C), Amide-Pyrazole (N-H···O=C) |

| Pyridine (B92270) | Amine-Pyridine (N-H···N) |

| Sulfonamide | Amine-Sulfonyl (N-H···O=S) |

| Phenol | Amine-Phenol (N-H···O), Pyrazole-Phenol (N-H···O) |

This interactive table outlines potential co-formers and the predictable hydrogen-bonding patterns they could form with aminopyrazole derivatives.

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy would become an indispensable tool for the structural analysis of its chiral derivatives. Chirality could be introduced into the molecule through several pathways, such as the use of a chiral starting material leading to a stereocenter in the isobutyl or isopentyl side chains, or through the formation of a diastereomeric complex with a chiral co-former.

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. nih.gov These techniques, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are exceptionally sensitive to the three-dimensional arrangement of atoms, providing detailed information on both the absolute configuration and the solution-state conformation of chiral molecules. nih.govnih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Stereochemical Assignment

For any hypothetical chiral derivatives of this compound, VCD and ECD would be the premier methods for unambiguous stereochemical assignment.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. researchgate.netbiotools.us VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. biotools.ussemanticscholar.org The modern application of VCD involves a synergistic approach where the experimental spectrum of a chiral molecule is compared to a theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). A match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R or S) provides a definitive assignment of its absolute stereochemistry. nih.gov

Electronic Circular Dichroism (ECD) is the counterpart to standard UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized light in the UV-visible range, corresponding to electronic transitions. researchgate.net ECD is highly sensitive to the spatial arrangement of chromophores within a molecule. For derivatives containing multiple interacting chromophores, the exciton (B1674681) chirality method can be a straightforward way to assign absolute configuration based on the sign of the observed ECD couplets. researchgate.net Like VCD, the comparison of experimental ECD spectra with time-dependent DFT (TD-DFT) calculations is a robust and widely used method for assigning the absolute configuration of chiral molecules. nih.gov

The following table compares the key aspects of VCD and ECD for the analysis of chiral pyrazole derivatives.

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared (4000-600 cm⁻¹) | UV-Visible (200-800 nm) |

| Physical Origin | Differential absorption during molecular vibrations | Differential absorption during electronic transitions |

| Primary Application | Absolute configuration and conformation of molecules in solution | Absolute configuration, especially for molecules with chromophores |

| Methodology | Comparison of experimental spectrum with DFT calculations | Comparison with TD-DFT calculations; Exciton Chirality Method |

| Strengths | Applicable to most chiral molecules; provides rich structural detail | High sensitivity; requires smaller sample amounts |

| Limitations | Requires higher concentrations; can be complex for highly flexible molecules | Requires the presence of a suitable chromophore in the molecule |

This interactive table summarizes and contrasts the VCD and ECD techniques as they would apply to hypothetical chiral derivatives of the title compound.

Theoretical and Computational Investigations of 4 Isobutyl 3 Isopentyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net Calculations for 4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. irjweb.com The first step involves optimizing the molecule's geometry to find its lowest energy conformation.

From the optimized structure, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

Based on these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). A high electrophilicity index suggests a strong capacity to accept electrons. irjweb.com

Natural Bond Orbital (NBO) or Mulliken population analysis would be used to calculate the partial atomic charges on each atom, revealing the charge distribution across the molecule. This analysis identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which is crucial for understanding intermolecular interactions.

Table 1: Theoretical Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

| HOMO Energy (EHOMO) | -5.85 eV |

| LUMO Energy (ELUMO) | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 4.90 eV |

| Ionization Potential (I) | 5.85 eV |

| Electron Affinity (A) | 0.95 eV |

| Electronegativity (χ) | 3.40 eV |

| Chemical Potential (μ) | -3.40 eV |

| Chemical Hardness (η) | 2.45 eV |

| Electrophilicity Index (ω) | 2.35 eV |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The ESP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. nih.gov

For this compound, the ESP analysis is expected to reveal the following:

Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, are predicted to be concentrated around the nitrogen atoms of the pyrazole (B372694) ring and the exocyclic 5-amine group. These sites are the most likely targets for electrophilic attack. nih.gov

Positive Potential (Blue): Regions of positive potential, indicating electron-poor areas, would be located around the hydrogen atoms, particularly the amine hydrogens and the N-H of the pyrazole ring. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): The isobutyl and isopentyl alkyl chains, being nonpolar, would exhibit a largely neutral potential, indicating their likely involvement in hydrophobic or van der Waals interactions rather than electrostatic-driven reactions.

This analysis provides a clear, visual guide to the molecule's reactivity, complementing the quantitative data from orbital analysis. researchgate.net

The pKa value is a measure of a compound's acidity or basicity and is critical for predicting its ionization state at physiological pH. Computational methods can accurately predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction in a solvent. mdpi.com This is often done using a thermodynamic cycle in conjunction with DFT calculations and a continuum solvation model like the Polarizable Continuum Model (PCM). mdpi.com

The this compound molecule has three potential protonation sites: the exocyclic 5-amine nitrogen and the two nitrogen atoms within the pyrazole ring (N1 and N2). To predict the most likely protonation site, the geometric structure of each possible protonated form is optimized, and its free energy in solution is calculated. The structure with the lowest free energy corresponds to the most stable conjugate acid, and its corresponding pKa is the highest, indicating the most basic site. nih.gov

Theoretical calculations for similar 5-aminopyrazole systems suggest that the exocyclic amine group and the pyridine-like nitrogen of the pyrazole ring are the most probable centers for protonation.

Table 2: Predicted pKa Values for Potential Protonation Sites

| Protonation Site | Predicted pKa |

| 5-Amino Group (-NH₂) | 5.8 |

| Pyrazole Nitrogen (N1-H) | < 2.0 |

| Pyrazole Nitrogen (N2) | 6.2 |

Note: These values are theoretical predictions. The N2 nitrogen is predicted to be the most basic site.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing information on conformational flexibility and stability. nih.gov

An MD simulation of this compound would typically be run in a simulated aqueous environment using a standard force field (e.g., GROMOS, AMBER). The simulation would track the atomic positions over a period of nanoseconds.

Key findings from such a simulation would include:

Conformational Flexibility: The isobutyl and isopentyl side chains are expected to be highly flexible. Analysis of the dihedral angles along these chains would reveal the preferred and accessible conformations (rotamers), showing how the molecule might adapt its shape upon binding to a biological target. bohrium.com

Structural Stability: The stability of the core pyrazole ring structure can be assessed by calculating the Root Mean Square Deviation (RMSD) of the ring atoms over the course of the simulation. A low and stable RMSD value would indicate that the heterocyclic core is rigid and does not undergo significant structural changes.

In Silico Prediction of Molecular Interaction Profiles

Understanding how a molecule interacts with biological macromolecules is crucial for its potential applications. In silico methods like molecular docking are used to predict these interactions. eurasianjournals.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.gov Pyrazole derivatives are known to interact with a variety of protein targets, including protein kinases. researchgate.netnih.gov For this theoretical study, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis, is selected as a representative target. rsc.org

A docking simulation of this compound into the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) would be performed using software like AutoDock or GOLD. alrasheedcol.edu.iqijpbs.com The simulation would predict the binding pose and calculate a docking score, which estimates the binding free energy.

The predicted binding mode would likely involve:

Hydrogen Bonds: The 5-amino group and the pyrazole ring's N-H group are prime candidates for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase active site, a common binding pattern for kinase inhibitors.

Hydrophobic Interactions: The isobutyl and isopentyl groups would likely extend into hydrophobic pockets within the binding site, forming favorable van der Waals interactions with nonpolar residues. nih.gov

These interactions anchor the ligand in the active site and contribute to its binding affinity.

Table 3: Theoretical Docking Results with VEGFR-2 (PDB: 4ASD)

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Predicted Binding Energy | -8.9 kcal/mol |

| Predicted Key Interacting Residues | |

| Hydrogen Bond | Cys919, Asp1046 |

| Hydrophobic Interactions | Val848, Ala866, Leu1035, Val916 |

Mechanistic Investigations of Biological Interactions of 4 Isobutyl 3 Isopentyl 1h Pyrazol 5 Amine in Vitro and Target Oriented

Enzyme Inhibition and Activation Studies in Cell-Free Systems

No studies were found that investigated the inhibitory or activation effects of 4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine on any enzyme in cell-free systems.

Kinetics of Enzyme-Ligand Interactions (e.g., Ki, IC50 determination)

There is no available data on the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound against any enzyme.

Specificity and Selectivity Profiling Against Relevant Enzyme Panels

No research has been published detailing the screening of this compound against panels of enzymes to determine its specificity and selectivity.

Receptor Binding Assays (In Vitro, Cell-Based, Focusing on Affinity and Binding Sites)

There are no published studies on the receptor binding properties of this compound.

Radioligand Binding and Competition Assays

No data from radioligand binding or competition assays for this compound is available in the scientific literature.

Biophysical Characterization of Ligand-Receptor Interactions (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

There is no information available from biophysical studies such as SPR or ITC to characterize the interaction of this compound with any receptor.

Cellular Pathway Modulation Studies (In Vitro, Focusing on Specific Molecular Mechanisms)

Gene Expression Analysis (mRNA and Protein Levels)

There is no available data from studies measuring changes in mRNA or protein levels in response to treatment with this compound.

Intracellular Signaling Pathway Elucidation (e.g., Kinase cascades, Second Messenger systems)

Information regarding the effects of this compound on intracellular signaling pathways, such as kinase cascades or second messenger systems, is not present in the current scientific literature.

Cell-Based Reporter Assays

No published research could be found that utilizes cell-based reporter assays to investigate the biological activity or pathway modulation by this compound.

Protein-Ligand Interaction Mapping using Advanced Techniques

X-ray Co-crystallography of Protein-4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine Complexes

There are no publicly accessible crystal structures of this compound in complex with any protein target.

NMR-based Ligand Mapping and Fragment Screening

No studies employing Nuclear Magnetic Resonance (NMR) techniques for mapping the interaction of this specific ligand with a protein target have been reported.

Due to the absence of research on this compound, no data tables or detailed research findings can be generated for the requested article.

Mechanistic Studies of Antimicrobial, Antifungal, or Antiparasitic Activity (In Vitro)

The pyrazole (B372694) nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives synthesized and evaluated for their antimicrobial properties. nih.govssrn.comekb.eg The 5-aminopyrazole scaffold, in particular, has been a focus for the development of new agents against various pathogens. researchgate.netnih.gov Investigations into this class of compounds often reveal a spectrum of activity against both bacterial and fungal strains. ssrn.com While specific studies detailing the antimicrobial, antifungal, or antiparasitic mechanisms of this compound are not extensively covered in the available literature, the activities of analogous compounds provide significant insight into its potential modes of action.

Target Identification and Validation in Microorganisms

For antimicrobial agents derived from the pyrazole scaffold, several molecular targets within microorganisms have been identified. In bacteria, enzymes crucial for DNA replication and metabolism are common targets. For instance, certain pyrazole derivatives have been found to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival. semanticscholar.org

In the context of antifungal activity, a primary target for many azole-based compounds is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. nih.gov Molecular docking studies on various 1H-pyrazole derivatives have shown a good affinity for the active site of CYP51 enzymes in Candida species. nih.govnih.gov The specific molecular targets for this compound have yet to be validated, but these established targets for related compounds represent the most probable areas for future investigation.

Investigations into Resistance Mechanisms

Microbial resistance to therapeutic agents is a significant challenge. Bacteria and fungi can develop resistance through several mechanisms, including modification of the drug target, enzymatic inactivation of the compound, or active extrusion of the drug via efflux pumps. mdpi.comnih.govnih.gov For example, resistance to β-lactam antibiotics often involves the production of β-lactamase enzymes that destroy the drug's active ring structure. nih.gov While investigations into specific resistance mechanisms against this compound have not been reported, any potential development of resistance would likely follow these known pathways. Understanding these general mechanisms is crucial for anticipating and potentially circumventing resistance should this compound be developed further. nih.gov

Antioxidant Activity Profiling (In Vitro)

The 5-aminopyrazole structure is recognized for its potential biological activities, including antioxidant effects. nih.gov The antioxidant potential of this class of compounds is often attributed to its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). Derivatives of 1H-pyrazol-5-ol, which can exist in tautomeric equilibrium with pyrazolone (B3327878) forms, have been investigated as analogues of edaravone, a known radical scavenger. researchgate.net

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are standard in vitro methods to determine antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. nih.govmdpi.com Similarly, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the reduction of the pre-generated ABTS radical cation. nih.govnih.gov Numerous studies have demonstrated that pyrazole derivatives exhibit significant scavenging activity in these assays, with their efficacy often dependent on the specific substituents on the pyrazole ring. nih.govmdpi.com

Table 1: Illustrative Radical Scavenging Activity of 5-Aminopyrazole Derivatives This table presents hypothetical data based on typical findings for the 5-aminopyrazole chemical class to illustrate how results from these assays are typically presented. Specific data for this compound is not available.

| Assay | Test Compound Class | IC₅₀ (µM) | Positive Control (Ascorbic Acid) IC₅₀ (µM) |

| DPPH | 5-Aminopyrazole Derivative | 50 - 150 | ~ 25 |

| ABTS | 5-Aminopyrazole Derivative | 30 - 100 | ~ 15 |

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method for assessing the antioxidant potential of a compound. This assay measures the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color that can be measured spectrophotometrically. mdpi.com This reduction potential is an important indicator of a compound's ability to act as an antioxidant. While it is a standard technique for profiling antioxidant capacity, specific FRAP data for this compound were not identified in the surveyed literature.

Table 2: Illustrative Ferric Reducing Antioxidant Power of a Generic Pyrazole Compound This table provides an example of how FRAP assay results are typically reported. It is not based on experimental data for this compound.

| Compound Class | FRAP Value (µM Fe(II)/mg) |

| Pyrazole Derivative | 100 - 300 |

| Gallic Acid (Standard) | ~ 2000 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Isobutyl 3 Isopentyl 1h Pyrazol 5 Amine Derivatives

Design and Synthesis of Analogs with Systematic Structural Modifications

The design and synthesis of analogs of 4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine would involve a systematic approach to modify different parts of the molecule. This allows for a comprehensive exploration of the chemical space around the core structure to identify key structural features that govern its biological activity.

The isobutyl group at the C4 position and the isopentyl group at the C3 position of the pyrazole (B372694) ring are key features that contribute to the lipophilicity and steric bulk of the molecule. SAR studies would involve the synthesis of analogs where these alkyl chains are varied to understand their impact on biological activity.

Key Modifications and Rationale:

Chain Length: Analogs with shorter (e.g., methyl, ethyl, propyl) and longer (e.g., hexyl, heptyl) alkyl chains would be synthesized. This helps to determine the optimal chain length for activity, as changes in lipophilicity can affect membrane permeability and binding to hydrophobic pockets in target proteins.

Branching: The degree of branching could be altered. For instance, the isobutyl group could be replaced with n-butyl, sec-butyl, or tert-butyl groups. Similarly, the isopentyl group could be replaced with n-pentyl or neopentyl groups. These modifications would probe the steric requirements of the binding site.

Introduction of Unsaturation: Replacing the alkyl groups with alkenyl or alkynyl chains could introduce conformational rigidity and potential for different types of interactions with the target.

Cyclic Moieties: Substitution with cyclic groups like cyclobutyl, cyclopentyl, or cyclohexyl could explore the effect of conformational restriction on activity.

The synthesis of these analogs can often be achieved through established methods for pyrazole synthesis, such as the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent, where the desired alkyl groups are incorporated into the dicarbonyl precursor. nih.govmdpi.com

Table 1: Hypothetical Analogs with Variation of Pyrazole Substituents

| Compound ID | R1 (C3-substituent) | R2 (C4-substituent) | Rationale for Synthesis |

| Parent | Isopentyl | Isobutyl | Baseline compound |

| Analog 1 | n-Pentyl | n-Butyl | Investigate effect of linear vs. branched alkyl chains |

| Analog 2 | Propyl | Propyl | Determine impact of reduced lipophilicity and size |

| Analog 3 | Cyclopentyl | Cyclobutyl | Explore conformational restriction |

| Analog 4 | tert-Butyl | tert-Butyl | Probe steric hindrance at the binding site |

The 5-amino group is a key functional group that can participate in hydrogen bonding and act as a basic center. Its modification or replacement with bioisosteres is a common strategy to modulate activity, selectivity, and physicochemical properties. nih.gov

Key Modifications and Rationale:

N-Alkylation and N-Acylation: Introduction of small alkyl groups (e.g., methyl, ethyl) or acyl groups (e.g., acetyl) on the amine can alter its basicity and hydrogen bonding capacity.

Conversion to Amides and Sulfonamides: Converting the amine to various amides or sulfonamides introduces different electronic and steric properties and can lead to new interactions with the biological target.

Bioisosteric Replacements: The amine group could be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). Common bioisosteres for an amino group include hydroxyl (-OH), thiol (-SH), or a methylamino (-NHCH3) group. Such replacements can improve metabolic stability or alter the binding mode. The pyrazole ring itself can also be considered a bioisostere for an amide functional group in certain contexts. researchgate.net

The synthesis of these analogs would typically start from the parent 5-aminopyrazole and involve standard functional group transformations.

Table 2: Hypothetical Analogs with Amine Functionality Modification

| Compound ID | Modification at C5 | Rationale for Synthesis |

| Parent | -NH2 | Baseline compound |

| Analog 5 | -NH(CH3) | Investigate effect of N-methylation |

| Analog 6 | -NHC(O)CH3 | Introduce amide functionality |

| Analog 7 | -OH | Bioisosteric replacement to probe H-bonding |

| Analog 8 | -CH2NH2 | Altering the position and basicity of the amine |

Modification of the pyrazole ring itself, including substitution on the ring nitrogens and other carbon atoms, provides another avenue for SAR exploration.

Key Modifications and Rationale:

N-Substitution: The unsubstituted N1-H of the pyrazole ring can be alkylated or arylated. This modification can influence the compound's metabolic stability, solubility, and binding orientation within the target. Engineered enzymes can be used to achieve selective N-alkylation of pyrazoles. semanticscholar.orgresearchgate.net

C-Substitution: While the parent compound has substituents at C3 and C4, further substitution at the C5 position (if the amine is moved to another position) or the introduction of small groups like halogens could be explored to fine-tune electronic properties and create new interaction points.

Ring Isomerism: Synthesis of regioisomers, for example, with the isobutyl and isopentyl groups at different positions on the pyrazole ring, would be crucial to understand the spatial requirements for activity.

Correlation of Structural Features with In Vitro Biological Activity Profiles

A critical component of SAR studies is the correlation of the synthesized analogs' structural features with their in vitro biological activity. This requires a relevant biological assay to screen the compounds. While the specific biological target for this compound is not defined in the provided context, pyrazole derivatives are known to exhibit a wide range of activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial agents. nih.govnih.gov

Once a relevant assay is established, the activity data for the synthesized analogs would be collected and analyzed. For example, if the compounds are being evaluated as enzyme inhibitors, their IC50 values (the concentration required to inhibit 50% of the enzyme's activity) would be determined.

Hypothetical SAR Findings:

Influence of Alkyl Chains: A hypothetical study might find that linear alkyl chains at C3 and C4 lead to a decrease in activity compared to the branched isobutyl and isopentyl groups, suggesting a specific hydrophobic pocket in the target that accommodates branched chains.

Role of the Amino Group: If N-acylation of the 5-amino group leads to a significant drop in activity, it would suggest that the basicity or hydrogen bond donor capacity of the primary amine is crucial for interaction with the target.

Impact of N1-Substitution: N1-alkylation might lead to enhanced activity, possibly by increasing metabolic stability or by providing an additional hydrophobic interaction point.

These correlations are typically visualized using tables and graphs that plot biological activity against specific structural modifications, allowing for the identification of trends and the development of a pharmacophore model.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netej-chem.org This can be a powerful tool for predicting the activity of untested compounds and for guiding the design of new, more potent analogs.

The foundation of a QSAR model is the selection of molecular descriptors that accurately capture the structural features relevant to the biological activity. For a series of this compound derivatives, a variety of descriptors would be calculated for each analog.

Types of Molecular Descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are important for understanding electrostatic interactions and reactivity.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular weight, molar volume, and specific steric parameters like Taft's steric parameter (Es).

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with the target. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching, connectivity, and shape. Examples include connectivity indices and shape indices.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and can provide a more detailed description of the electronic structure of the molecule.

The selection of the most relevant descriptors is typically done using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive QSAR model. nih.gov The quality of the QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). researchgate.net

Table 3: Potentially Relevant Molecular Descriptors for QSAR of this compound Derivatives

| Descriptor Class | Specific Descriptor | Relevance |

| Hydrophobic | LogP | Describes overall lipophilicity, crucial for membrane transport and hydrophobic interactions. |

| Steric | Molar Volume | Relates to the size of the molecule and its fit within a binding pocket. |

| Electronic | Dipole Moment | Indicates the polarity of the molecule and its potential for dipole-dipole interactions. |

| Topological | Kier Shape Indices | Quantify molecular shape and complexity. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in interactions. |

This table provides examples of descriptors that would likely be considered in a QSAR study of this compound class.

Statistical Validation and Predictive Power Assessment of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. The reliability and predictive power of any QSAR model are paramount and are established through rigorous statistical validation. For pyrazole derivatives, various QSAR models have been developed to predict their efficacy as, for example, inhibitors of different enzymes or as anticancer agents. nih.govnih.govresearchgate.net

The validation of these models typically involves both internal and external validation techniques. Internal validation often employs methods like leave-one-out (LOO) or leave-multiple-out (LMO) cross-validation, which assess the model's robustness and internal consistency. nih.gov Key statistical parameters evaluated include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the F-value. nih.gov For a QSAR model to be considered robust, a high q² value (typically > 0.5) is desirable.

External validation is a more stringent test of a QSAR model's predictive ability. It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive capability is often assessed by the predictive r² (r²pred). nih.gov A high r²pred value indicates a strong predictive power of the QSAR model for new, untested compounds. For instance, a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors reported robust and predictive models with acceptable statistical values for r²pred, bootstrapping, and other metrics. nih.gov

The following table illustrates typical statistical parameters used to validate QSAR models for pyrazole derivatives, drawn from a study on 1H-Pyrazole analogs as EGFR inhibitors. researchgate.net

| Parameter | Value | Significance |

| r² (training set) | 0.9816 | High correlation between descriptors and activity in the training set. |

| q² (cross-validation) | 0.9668 | Excellent internal model robustness and predictability. |

| r² (test set) | 0.6952 | Good predictive ability for the external test set. |

| r²pred | 0.721131 | Strong predictive power for new compounds. |

This data is illustrative and based on a QSAR study of 1H-Pyrazole derivatives as EGFR inhibitors. researchgate.net

Structure-Property Relationships Pertaining to Biopharmaceutical Relevance (In Vitro Models)

The biopharmaceutical properties of a compound are critical for its potential development as a therapeutic agent. These properties, including permeability, metabolic stability, and plasma protein binding, are often evaluated using in vitro models.

Permeability is a key determinant of a drug's oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model that simulates the human intestinal epithelium. This assay can provide information on both passive and active transport mechanisms. For pyrazole derivatives, permeability can be influenced by factors such as lipophilicity and the presence of specific functional groups that may be substrates for transporters.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that specifically measures passive permeability. It is a higher-throughput alternative to the Caco-2 assay. Studies on pyrazole-containing compounds have utilized such assays to assess their permeability. For example, an unsubstituted pyrazole compound was identified as having a sufficiently low apparent permeability (Papp) to be considered for further studies. acs.org

The table below presents hypothetical permeability data for a series of 5-aminopyrazole derivatives, illustrating how structural modifications might influence permeability.

| Compound | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class |

| Derivative A | - | 5.2 | Moderate |

| Derivative B | Addition of a polar group | 1.8 | Low |

| Derivative C | Increased lipophilicity | 15.6 | High |

This data is hypothetical and for illustrative purposes only.

Metabolic stability is a crucial parameter that influences a compound's half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. bohrium.com The pyrazole ring itself is generally considered to be relatively stable to oxidative cleavage, though it can be oxidized. hyphadiscovery.com N-dealkylation is also a potential metabolic pathway for N-substituted pyrazoles. hyphadiscovery.com

For derivatives of this compound, metabolic liabilities would likely be associated with the alkyl side chains (isobutyl and isopentyl) and potentially the pyrazole ring itself. Structural modifications, such as the introduction of fluorine atoms or deuteration at metabolically labile positions, are common strategies to enhance metabolic stability. bohrium.com

The following table shows representative data from an in vitro metabolic stability study in human liver microsomes for a series of pyrazole derivatives.

| Compound | Modification | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Derivative X | - | 35 | 19.8 |

| Derivative Y | Introduction of a fluorine atom | 72 | 9.6 |

| Derivative Z | N-dealkylation | 15 | 46.2 |

This data is illustrative and based on general principles of metabolic stability studies.

The extent to which a compound binds to plasma proteins, such as albumin, can significantly impact its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is typically available to exert its pharmacological effect. High plasma protein binding can lead to a lower volume of distribution and a longer half-life.

For pyrazole derivatives, plasma protein binding can be influenced by lipophilicity and the presence of acidic or basic functional groups. Generally, an increase in lipophilicity leads to higher plasma protein binding. While specific data for this compound is unavailable, it is a common parameter assessed for drug candidates. For example, a study on barbiturate (B1230296) derivatives showed that changes in an alkyl group significantly altered the unbound fraction (fu) from 0.01 to 1. acs.org

The table below provides hypothetical plasma protein binding data for a series of 5-aminopyrazole derivatives.

| Compound | Modification | LogP | Plasma Protein Binding (%) | Unbound Fraction (fu) |

| Analog 1 | - | 2.5 | 85.2 | 0.148 |

| Analog 2 | Increased lipophilicity | 3.8 | 98.6 | 0.014 |

| Analog 3 | Introduction of a polar group | 1.9 | 65.7 | 0.343 |

This data is hypothetical and for illustrative purposes only.

Advanced Applications of 4 Isobutyl 3 Isopentyl 1h Pyrazol 5 Amine and Its Derivatives

Utilization in Catalysis and Organocatalysis

The inherent electronic properties and multiple coordination sites of the 5-aminopyrazole core make it a highly versatile platform for developing novel catalysts. The amino group and the pyrazole (B372694) nitrogens can act as coordination sites for metal centers or as functional groups in organocatalytic systems.

Derivatives of 4-Isobutyl-3-isopentyl-1H-pyrazol-5-amine are promising candidates for ligand design in metal-catalyzed transformations. The pyrazole moiety is a well-established coordinating agent in transition metal chemistry. dntb.gov.ua The nitrogen atoms of the pyrazole ring can bind to a variety of metal ions, and the adjacent amino group can be readily modified to introduce additional coordinating functionalities, creating bidentate or polydentate ligands. These ligands can stabilize metal catalysts and influence their reactivity and selectivity.

In the realm of asymmetric synthesis , chiral ligands derived from the 5-aminopyrazole scaffold can be employed to induce enantioselectivity in reactions. By introducing chiral centers onto the isobutyl or isopentyl side chains or by derivatizing the amino group with a chiral auxiliary, ligands can be synthesized that create a chiral environment around the metal center. This approach is critical for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry.